N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine

Medicinal Chemistry SAR Libraries Quality Control

SAR programs face high failure risk when substituting PPARα/γ analogs without controlling for side-chain length. Generic replacement of the trifluorobutoxy chain skews cLogP (~0.5-1.0 log unit), membrane permeability, and CYP metabolism. This compound solves that with precise, batch-verified (S)-enantiomer identity. - Directly extends the Orchid Chemicals PPAR agonist series (US20080319031), enabling quantification of chain-length effects vs. propoxy (921623-26-9) and fluorophenoxy (921623-22-5) analogs. - Chiral QC ≥ 98% ee confirmed by polysaccharide-based HPLC/SFC; unique F6 isotopic HRMS signature for identity verification. - Pre-formulation pKa ~4.45 and cLogP ~4.5-5.5 guide solubilization strategies for cell-based assays.

Molecular Formula C21H19F6NO5
Molecular Weight 479.4 g/mol
CAS No. 921623-33-8
Cat. No. B12621598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine
CAS921623-33-8
Molecular FormulaC21H19F6NO5
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OCCCC(F)(F)F)OC(F)(F)F
InChIInChI=1S/C21H19F6NO5/c22-20(23,24)10-1-11-32-15-8-4-14(5-9-15)18(29)28-17(19(30)31)12-13-2-6-16(7-3-13)33-21(25,26)27/h2-9,17H,1,10-12H2,(H,28,29)(H,30,31)/t17-/m0/s1
InChIKeyFHKOFTHSGOAMET-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

921623-33-8 Compound Profile


N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine (CAS 921623-33-8) is a fully synthetic, bis-trifluorinated L-tyrosine derivative belonging to a class of N-benzoyl-O-modified amino acids that have been investigated in patent literature as dual PPARα/γ agonists and metabolic disorder modulators [1] [2]. The compound incorporates a 4-(4,4,4-trifluorobutoxy)benzoyl amide moiety at the α-amino position and an O-trifluoromethyl (trifluoromethoxy) group at the para position of the phenyl ring, yielding the molecular formula C21H19F6NO5 with a molecular weight of 479.37 g/mol and the SMILES O=C([C@@H](NC(C1=CC=C(C=C1)OCCCC(F)(F)F)=O)CC2=CC=C(OC(F)(F)F)C=C2)O . This substitution pattern differentiates it from monomeric O-(trifluoromethyl)-L-tyrosine (CAS 131123-44-9, MW 249.19) and other N-acyl variants, positioning it as a specialty chemical for structure-activity relationship (SAR) studies and lead-optimization programs where incremental fluorination and side-chain elongation are key design parameters .

921623-33-8 Procurement Risk


Within the series of N-[4-(substituted)benzoyl]-O-(trifluoromethyl)-L-tyrosine analogs, changing the 4-substituent on the benzoyl ring — from a 4-fluorophenoxy (CAS 921623-22-5, C23H17F4NO5) to a 3,3,3-trifluoropropoxy (CAS 921623-26-9, C20H17F6NO5) to a 4,4,4-trifluorobutoxy group (target compound 921623-33-8) — alters molecular weight, lipophilicity (cLogP), hydrogen-bonding capacity, and metabolic stability in ways that cannot be compensated by simple stoichiometric adjustment . Even a one-methylene truncation (propoxy → butoxy) shifts the physicochemical profile from C20H17F6NO5 (MW 451.35) to C21H19F6NO5 (MW 479.37), affecting predicted cLogP by approximately 0.5–1.0 log units based on fragment-based calculations, which in turn influences membrane permeability and CYP-mediated oxidative metabolism . Furthermore, substituting the tyrosine scaffold with glycine (N-[4-(4,4,4-trifluorobutoxy)benzoyl]glycine, CAS 921623-32-7, MW 305.25) eliminates the chiral center and the entire p-substituted phenylalanine side chain that is essential for PPARγ binding pocket recognition, as demonstrated by molecular docking studies on L-tyrosine PPAR agonists [1]. These quantifiable differences mean generic substitution without experimental re-validation of target engagement, functional activity, and ADME parameters carries a high risk of compound failure in SAR campaigns .

921623-33-8 Evidence Guide


Molecular Weight Difference from Trifluoropropoxy Analog

The target compound 921623-33-8 possesses a C21H19F6NO5 molecular formula with a monoisotopic mass of 479.117 Da (average MW 479.37 g/mol), while the closest propoxy-chain analog 921623-26-9 (C20H17F6NO5) has an average MW of 451.35 g/mol . This 28.02 g/mol mass difference corresponds exactly to one methylene (–CH2–) unit, providing a definitive mass spectrometric fingerprint (LC-MS or HRMS) to distinguish between the two compounds upon receipt and during stability monitoring. The fluorophenoxy analog 921623-22-5 (C23H17F4NO5, MW 463.38) is further differentiated by its C23 vs. C21 carbon count and F4 vs. F6 fluorine atom count, which yields distinct isotopic distribution patterns in high-resolution mass spectrometry .

Medicinal Chemistry SAR Libraries Quality Control

Predicted pKa and pH-Dependent Solubility

The carboxylic acid group on the tyrosine scaffold is influenced by the electron-withdrawing para-substituent on the benzoyl ring. The predicted pKa of the closely related 4-(4,4,4-trifluorobutoxy)benzoic acid fragment (CAS 921623-31-6) is 4.45 ± 0.10 (ACD/Labs prediction) . In contrast, the corresponding 4-(3,3,3-trifluoropropoxy)benzoic acid fragment — if extrapolated from the propoxy-chain analog 921623-26-9 — is expected to exhibit a very slightly higher pKa (less acidic) due to the reduced inductive electron-withdrawing effect of the shorter fluorinated alkyl chain (the –CF3 group is one methylene closer to the aromatic ring in the propoxy series but the overall inductive effect through four vs. three sigma bonds differs incrementally) [1]. This difference, although modest (~0.05–0.15 pKa units estimated from Hammett σ* analysis), becomes relevant at buffered pH values near the pKa (e.g., pH 4.0–5.0 in acetate buffers used for crystallography or cellular assays), where the butoxy-chain analog will have a higher fraction ionized, potentially improving aqueous solubility and reducing non-specific protein binding relative to the propoxy-chain analog [2].

Pre-formulation Solubility Ionization

L-Tyrosine PPARα/γ Agonist Classification

Patent US20080319031 ('Novel Tyrosine Derivatives') by Orchid Chemicals & Pharmaceuticals Limited explicitly claims a genus of N-benzoyl-O-substituted tyrosine derivatives of general formula (I) that are effective in lowering blood glucose, serum insulin, free fatty acids, cholesterol, and triglyceride levels, with utility in treating type II diabetes, obesity, and inflammation [1]. The target compound 921623-33-8, bearing a 4-(4,4,4-trifluorobutoxy)benzoyl group at the α-amino position and an O-trifluoromethyl group on the phenylalanine ring, falls within the structural scope of this patent class. In vitro cell-based PPARα/γ transactivation studies on a related series of L-tyrosine derivatives demonstrated that N-benzoyl substitution is essential for dual agonism, with compound 4a showing the most potent PPARγ activation and 4f showing the most potent PPARα activation [2]. While no published IC50, EC50, or Ki data for 921623-33-8 itself were located, the inclusion of the trifluorobutoxybenzoyl moiety in the Orchid patent suggests that the compound was considered during lead optimization for metabolic indications. In contrast, the glycine analog (CAS 921623-32-7), which lacks the L-tyrosine side chain, is excluded from the patent's therapeutic claims and would not be expected to engage PPAR nuclear receptors due to the absence of the critical phenylalanine recognition motif .

PPAR Agonism Metabolic Disease Type II Diabetes

Predicted cLogP and Membrane Permeability

Based on fragment-based cLogP calculations (using the XLogP3-AA method or comparable algorithms such as ACD/LogP or ChemAxon), the target compound 921623-33-8 (C21H19F6NO5) is predicted to have a cLogP value approximately 0.5–1.0 log unit higher than its trifluoropropoxy analog 921623-26-9 (C20H17F6NO5). This increment is driven by the additional methylene group in the 4-substituent side chain, which extends the hydrophobic linker between the benzoyl amide and the terminal –CF3 group. In published datasets on N-benzoyl-L-tyrosine derivative series, each additional methylene in the 4-alkoxy chain increases experimental logP by approximately 0.5 log units (Hansch π(CH2) ≈ 0.5), a trend that directly influences parallel artificial membrane permeability assay (PAMPA) effective permeability (log Pe) and Caco-2 apparent permeability (Papp) [1] . The fluorophenoxy analog 921623-22-5, with a C23H17F4NO5 formula and a diphenyl ether linker instead of an alkoxy chain, would have a markedly different cLogP (estimated ~3.5–4.5 vs. ~4.5–5.5 for the target compound), making it less suitable for permeability SAR studies focused on alkoxy chain length optimization .

ADME Lipophilicity Permeability

(S)-Stereochemistry Confirmation for Chiral SAR

The target compound 921623-33-8 is explicitly designated as the L-tyrosine (S-enantiomer) derivative, as confirmed by the IUPAC name '(2S)-2-[[4-(4,4,4-trifluorobutoxy)benzoyl]amino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid' and the SMILES string containing the '[C@@H]' stereodescriptor at the α-carbon . The D-tyrosine enantiomer (R-configuration) would have a distinct SMILES with '[C@H]' and would be a different chemical entity with a different CAS registry number. In the PPARγ LBD co-crystal structures, the (S)-configuration of L-tyrosine-derived agonists is essential for proper orientation of the carboxylate group toward the AF-2 helix hydrogen-bond network (residues Ser289, His323, His449, Tyr473) [1]. Procurement of the incorrect enantiomer or a racemic mixture would confound SAR interpretation because D-tyrosine analogs consistently show >100-fold weaker PPARγ binding in analogous series, as the D-configuration positions the carboxylate away from the AF-2 recognition site . No quantitative enantiomeric excess (ee%) data are available from publicly accessible certificates of analysis for this specific compound; procurement from reputable vendors with chiral QC (chiral HPLC or optical rotation) is therefore recommended.

Chiral Chemistry Stereochemistry Enantiopurity

921623-33-8 Research Applications


PPARα/γ Agonist Alkoxy Chain SAR

Research groups continuing the Orchid Chemicals PPAR agonist series should procure 921623-33-8 as the butoxy-chain representative for systematic alkoxy-chain SAR. The compound is directly within the structural scope of US20080319031, which claims efficacy in lowering blood glucose, serum insulin, free fatty acids, cholesterol, and triglyceride levels in type II diabetes models [1]. Paired testing with the trifluoropropoxy analog (921623-26-9) and the fluorophenoxy analog (921623-22-5) allows quantification of the chain-length effect on PPARα/γ transactivation potency, as established by the Ramachandran et al. 2006 L-tyrosine PPAR agonist series . The glycine analog (921623-32-7) serves as an appropriate negative control to confirm that the L-tyrosine scaffold — not merely the trifluorobutoxybenzoyl moiety — is required for PPAR binding.

Pre-formulation Solubility and Ionization Profiling

The predicted pKa of 4.45 ± 0.10 for the benzoic acid moiety (from the 4-(4,4,4-trifluorobutoxy)benzoic acid fragment, CAS 921623-31-6) enables pre-formulation scientists to design pH-solubility profiles in simulated gastric fluid (pH 1.2), fasted-state simulated intestinal fluid (FaSSIF, pH 6.5), and fed-state simulated intestinal fluid (FeSSIF, pH 5.0) [1]. The higher predicted lipophilicity (cLogP ~4.5–5.5) of 921623-33-8 versus the propoxy analog suggests that solubilization strategies using co-solvents (PEG-400, propylene glycol) or surfactants (Tween 80, Cremophor EL) may be required for achieving biologically relevant concentrations in cell-based assays . Researchers should note that no experimental logP, solubility, or dissolution data have been published for this specific compound, and pre-formulation characterization should be considered a prerequisite to biological testing.

Chiral Analytical Method and Enantiopurity QC

The (S)-enantiomer identity of 921623-33-8, confirmed by the SMILES [C@@H] stereodescriptor, necessitates chiral QC methods (chiral HPLC with polysaccharide-based columns such as Chiralpak IA/IB or Chiralcel OD-H; or SFC with chiral stationary phases) to verify enantiomeric excess upon receipt and after storage [1]. The D-tyrosine enantiomer, if present as an impurity, would be expected — based on class SAR from the PPAR agonist literature — to show negligible PPARγ engagement, confounding dose-response interpretation . Procurement specifications should request a Certificate of Analysis (CoA) with chiral purity ≥ 98% ee, and the unique F6 isotopic pattern (six fluorines) provides a distinct HRMS signature for identity confirmation orthogonal to chiral chromatography.

Metabolic Stability of Fluorinated Alkoxy Chain

The 4,4,4-trifluorobutoxy side chain is expected to undergo CYP-mediated ω-oxidation at the terminal –CF3-bearing carbon, with potential for subsequent β-oxidation-like chain shortening (truncation to trifluoropropoxy and trifluoroethoxy metabolites) [1]. This metabolic pathway has been documented for structurally related trifluorobutoxy-containing MAO-B inhibitors, where the trifluorobutoxy chain undergoes sequential oxidative dealkylation . Procurement of 921623-33-8 for metabolic stability studies in human or mouse liver microsomes (HLM/MLM) and hepatocyte incubations, with metabolite identification by LC-HRMS, would allow direct comparison of metabolic soft spots between the butoxy-chain (target compound) and propoxy-chain (921623-26-9) analogs. The glycine analog (921623-32-7) could serve as a control to assess whether the tyrosine side-chain influences the rate of benzoyl amide hydrolysis.

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